An In-Depth Technical Guide to Benzyl-PEG13-azide for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Benzyl-PEG13-azide for Researchers and Drug Development Professionals
Introduction: Benzyl-PEG13-azide is a heterobifunctional chemical compound of significant interest in the fields of biomedical research and drug development. It belongs to the class of Polyethylene Glycol (PEG) linkers, which are widely employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This guide provides a comprehensive overview of Benzyl-PEG13-azide, including its chemical structure, properties, and key applications, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs) and bioconjugation via click chemistry.
Core Concepts: Structure and Functionality
Benzyl-PEG13-azide incorporates three key functional components:
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A Benzyl Group (Bn): This lipophilic group can be involved in specific interactions with biological targets and serves as a stable protecting group in chemical synthesis.
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A Polyethylene Glycol (PEG) Linker: The PEG chain, in this case with 13 ethylene glycol units, is a hydrophilic and flexible spacer. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to enhance the solubility, stability, and circulation half-life of biopharmaceuticals, while reducing their immunogenicity.
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An Azide Group (-N3): This functional group is a key player in "click chemistry," a set of biocompatible and highly efficient chemical reactions. The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, enabling the covalent linkage of Benzyl-PEG13-azide to molecules containing a corresponding alkyne group.[1]
The combination of these features makes Benzyl-PEG13-azide a versatile tool for the precise construction of complex biomolecular conjugates.
Physicochemical and Quantitative Data
While specific experimental data for Benzyl-PEG13-azide is not extensively published in peer-reviewed literature, its properties can be estimated based on its constituent parts and data from structurally similar compounds. The molecular weight of the core benzyl azide is 133.15 g/mol .[2][3] For a related compound, Benzyl-PEG5-azide, the molecular weight is 353.41 g/mol .[4] Based on the structure of Benzyl-PEG13-alcohol (C33H60O14), which has a molecular weight of 680.82, the molecular weight of Benzyl-PEG13-azide can be estimated to be in a similar range.[5]
| Property | Value/Description | Citation |
| Synonyms | Benzyl-poly(ethylene glycol)-azide (13 units) | |
| Appearance | Expected to be a colorless to pale yellow oil or solid | |
| Solubility | Expected to be soluble in a range of organic solvents such as DMSO, DMF, and chlorinated solvents. The PEG chain imparts some water solubility. | |
| Purity | Typically supplied at ≥95% or ≥98% purity for research applications. |
Table 1: Physicochemical Properties of Benzyl-PEG13-azide.
Applications in Drug Development and Research
The unique properties of Benzyl-PEG13-azide make it a valuable reagent in several advanced research and development areas.
PROTAC Linker
Benzyl-PEG13-azide is frequently utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase. The flexibility and hydrophilicity of the PEG13 chain in Benzyl-PEG13-azide can be advantageous in achieving a productive ternary complex formation.
Bioconjugation via Click Chemistry
The azide functionality of Benzyl-PEG13-azide allows for its use in highly specific and efficient bioconjugation reactions through click chemistry. This enables the covalent attachment of the benzyl-PEG moiety to various biomolecules, including proteins, peptides, and nucleic acids, that have been functionalized with an alkyne group. Such modifications can be used to:
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Improve Pharmacokinetics: Enhance the in vivo stability and circulation time of therapeutic proteins or peptides.
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Increase Solubility: Improve the aqueous solubility of hydrophobic drug molecules.
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Site-Specific Labeling: Attach imaging agents (e.g., fluorescent dyes) or other reporter molecules to biological targets for diagnostic or research purposes.
Experimental Protocols
Synthesis of Benzyl Azide (Precursor)
This protocol describes the synthesis of the benzyl azide moiety from benzyl bromide.
Materials:
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Benzyl bromide
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Sodium azide (NaN₃)
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Dimethyl sulfoxide (DMSO)
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Deionized water
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Diethyl ether
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Dissolve benzyl bromide (1.0 equivalent) in DMSO.
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Carefully add sodium azide (1.5 equivalents) to the solution and stir the mixture overnight at room temperature.
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Slowly add deionized water to the reaction mixture. Caution: This may be an exothermic reaction.
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Extract the aqueous layer with diethyl ether (3x).
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Combine the organic layers and wash with brine (2x).
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield benzyl azide as a clear oil.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the "clicking" of an azide-containing molecule (such as Benzyl-PEG13-azide) to a terminal alkyne.
Materials:
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Alkyne-functionalized molecule
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Azide-functionalized molecule (e.g., Benzyl-PEG13-azide)
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate
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Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand (optional, but recommended)
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Solvent (e.g., DMSO/water, t-butanol/water)
Procedure:
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Dissolve the alkyne-containing molecule and the azide-functionalized molecule (typically a slight excess of one reagent is used) in the chosen solvent system.
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In a separate vial, prepare a stock solution of copper(II) sulfate in water.
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In another vial, prepare a fresh stock solution of sodium ascorbate in water.
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If using a ligand, add it to the reaction mixture containing the alkyne and azide.
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Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution to initiate the reaction.
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Stir the reaction at room temperature. The reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.
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Upon completion, the product can be purified by an appropriate method, such as column chromatography or preparative HPLC.
Mandatory Visualizations
Synthesis of Benzyl-PEG13-azide
The synthesis of Benzyl-PEG13-azide typically involves a two-step process starting from the commercially available Benzyl-PEG13-alcohol. The hydroxyl group is first activated, for example, by conversion to a tosylate, which is then displaced by an azide.
Caption: Synthetic workflow for Benzyl-PEG13-azide from Benzyl-PEG13-alcohol.
PROTAC Synthesis Workflow using Benzyl-PEG13-azide
This diagram illustrates a convergent synthetic strategy for a PROTAC, where Benzyl-PEG13-azide is "clicked" to an alkyne-functionalized ligand for the protein of interest (POI), and the resulting intermediate is then coupled to an E3 ligase ligand.
Caption: Convergent synthesis of a PROTAC using Benzyl-PEG13-azide.
Mechanism of PROTAC Action
This diagram illustrates the signaling pathway of a PROTAC, which utilizes the cell's ubiquitin-proteasome system to achieve targeted protein degradation.
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
Conclusion
Benzyl-PEG13-azide is a highly valuable and versatile chemical tool for researchers, scientists, and professionals in drug development. Its well-defined structure, incorporating a benzyl group, a hydrophilic PEG linker, and a reactive azide moiety, allows for its application in the sophisticated design of PROTACs and for the precise modification of biomolecules through click chemistry. A thorough understanding of its properties and reaction protocols is essential for its effective use in advancing therapeutic and diagnostic strategies.
References
- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl azide | C7H7N3 | CID 12152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzyl azide, 94% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. chemscene.com [chemscene.com]
- 5. Benzyl-PEG13-alcohol|BLD Pharm [bldpharm.com]
